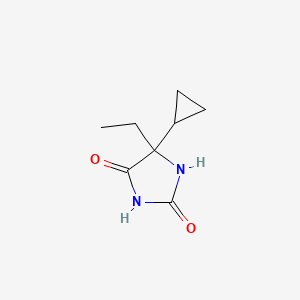

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

Description

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.15–1.25 g/cm³ (est.) | |

| LogP (Partition Coefficient) | ~1.5 (predicted) | |

| Solubility | Moderate in DMSO, methanol |

Table 2: Spectral Data Overview

Properties

IUPAC Name |

5-cyclopropyl-5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-8(5-3-4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSCDZISIMJMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imidazolidine-2,4-dione to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imides or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs of Imidazolidine-2,4-dione Derivatives

| Compound Name | 5-Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione | Cyclopropyl, Ethyl | C₈H₁₂N₂O₂ | 168.20 | Dual alkyl substituents; strained ring |

| 5-Isopropyl-5-methylimidazolidine-2,4-dione | Isopropyl, Methyl | C₇H₁₂N₂O₂ | 156.18 | Branched alkyl groups; higher symmetry |

| 5,5-Diethylimidazolidine-2,4-dione | Ethyl, Ethyl | C₇H₁₂N₂O₂ | 156.18 | Symmetric substitution; lipophilic |

| 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) | 4-Ethylphenyl, Phenyl | C₁₇H₁₆N₂O₂ | 280.32 | Aromatic substituents; CNS activity |

| 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione | 4-Methoxy-3-methylphenyl, Methyl | C₁₂H₁₄N₂O₃ | 234.25 | Polar aromatic group; modified solubility |

Key Observations :

- Aromatic vs. Alkyl : Compounds like IM-3 exhibit aromatic substituents, which may improve binding to biological targets (e.g., receptors) but reduce metabolic stability compared to alkylated analogs .

- Symmetry : Symmetric derivatives (e.g., 5,5-diethyl) often show higher crystallinity and melting points due to ordered packing .

Key Observations :

- The target compound’s synthesis likely involves alkylation or cyclopropanation strategies, similar to patented routes for (5S)-5-ethyl derivatives .

- Strecker synthesis (used for IM-3) offers moderate yields (70–74%) but requires precise control of hydrolysis conditions .

- Multicomponent reactions (MCRs) are efficient for introducing cyclopropyl groups, though yields are often unspecified .

Physicochemical and Electronic Properties

Table 3: Comparative Physicochemical Data

Biological Activity

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a cyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the imidazolidine family and is characterized by its unique cyclopropyl and ethyl substituents, which influence its reactivity and biological interactions.

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its synthetic applications and potential biological activity.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its mechanism of action may involve the modulation of specific cellular pathways related to tumor growth and survival.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes, which could be beneficial in designing drugs targeting metabolic pathways.

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzymatic Interactions : The compound may bind to enzymes involved in metabolic processes, altering their activity.

- Receptor Modulation : It may also interact with specific receptors on cell membranes, influencing signal transduction pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of this compound:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines using proliferation assays. Results indicated significant inhibition of cell growth in specific tumor types.

- Apoptosis was confirmed through caspase activation assays, demonstrating that the compound promotes programmed cell death in cancer cells.

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclization reactions using urea or thiourea under basic conditions. For example, 5-substituted analogs are synthesized via condensation of α-ketoesters with urea in the presence of sodium hydroxide, followed by cyclization under reflux . Introducing the cyclopropyl group may require specialized reagents, such as cyclopropane-containing aldehydes or ketones in Knoevenagel condensations, as seen in thiazolidine-2,4-dione derivatives . Key factors include solvent choice (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and purification methods like recrystallization or column chromatography to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?

- NMR : and NMR can identify substituent positions (e.g., cyclopropyl protons appear as distinct multiplets between δ 0.5–2.5 ppm) and confirm stereochemistry .

- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3200–3400 cm) validate the imidazolidine-dione core .

- X-ray crystallography : Resolves bond angles and spatial arrangement of substituents, as demonstrated in structurally similar thiazolidine-2,4-dione derivatives .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and functional groups .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. For example, cyclopropyl groups may induce steric effects that alter reaction pathways .

- Molecular docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating ligand-binding interactions. Thiazolidine-2,4-dione analogs have shown affinity for antidiabetic targets like PPAR-γ, suggesting similar workflows for imidazolidine-diones .

- MD simulations : Assess stability of ligand-target complexes over time, as applied to cyclopropane-containing inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data for imidazolidine-2,4-dione derivatives?

- Comparative assays : Standardize protocols (e.g., MIC values for antimicrobial activity) across studies to minimize variability. For example, thiazolidine-2,4-diones with electron-withdrawing substituents showed enhanced antibacterial activity compared to unsubstituted analogs .

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., cyclopropyl vs. ethyl groups) with activity trends. In one study, 5-cyclopropyl derivatives exhibited higher metabolic stability than 5-ethyl analogs .

- Dose-response studies : Validate activity thresholds using multiple concentrations to rule out false positives/negatives .

Q. What strategies enhance the pharmacological profile of this compound through structural modifications?

- Substituent engineering : Introduce bioisosteres (e.g., replacing ethyl with fluorinated groups) to improve metabolic stability .

- Prodrug design : Mask polar groups (e.g., N-H) with acetyl or PEGylated moieties to enhance bioavailability .

- Hybrid molecules : Combine the imidazolidine-dione core with pharmacophores from known drugs (e.g., phenothiazine for CNS activity) .

Methodological Considerations

- Synthetic challenges : Cyclopropane rings are prone to ring-opening under acidic conditions; use mild reagents (e.g., NaHCO) to preserve integrity .

- Biological assays : Prioritize cell-based models over enzyme inhibition assays to capture pharmacokinetic effects .

- Data validation : Cross-reference computational predictions with experimental results (e.g., docking scores vs. IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.